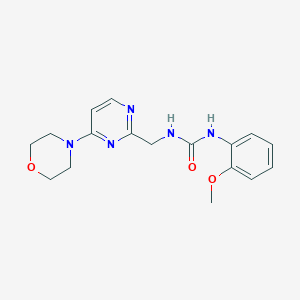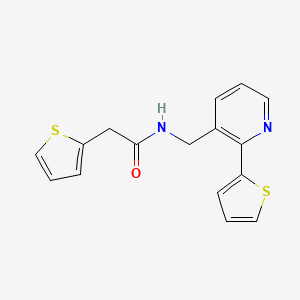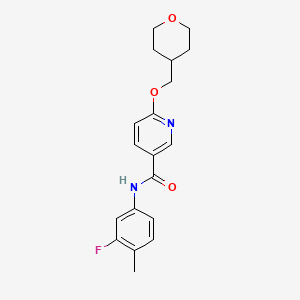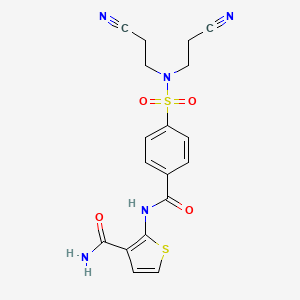
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, also known as PP2A inhibitor, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用機序
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor exerts its effects by inhibiting the activity of protein phosphatase 2A (1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea), a serine/threonine phosphatase that regulates a wide range of cellular processes, including cell cycle progression, apoptosis, and DNA damage response. 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor binds to the catalytic subunit of 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea and prevents its interaction with regulatory subunits, thereby inhibiting its phosphatase activity.
Biochemical and Physiological Effects
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to have various biochemical and physiological effects, including induction of cell cycle arrest and apoptosis in cancer cells, protection of neurons from oxidative stress, and inhibition of viral replication. 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the NF-κB pathway.
実験室実験の利点と制限
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has several advantages for lab experiments, including its high potency and selectivity for 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, its ability to target multiple diseases, and its potential for combination therapy with other drugs. However, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for the research on 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor and its effects on various signaling pathways.
合成法
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor is synthesized using a multi-step process that involves the reaction of 2-methoxyaniline with 4-morpholinopyrimidine-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal, followed by treatment with urea to yield the final product, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor.
科学的研究の応用
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and viral infections. In cancer, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to protect neurons from oxidative stress and prevent the formation of toxic protein aggregates. In viral infections, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to inhibit viral replication by targeting host factors required for viral entry and replication.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-14-5-3-2-4-13(14)20-17(23)19-12-15-18-7-6-16(21-15)22-8-10-25-11-9-22/h2-7H,8-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBNLASMXNFSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2923602.png)

![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2923605.png)
![8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2923606.png)

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923609.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2923614.png)

![2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2923616.png)

![2-(5-Chlorothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2923620.png)
![(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2923621.png)